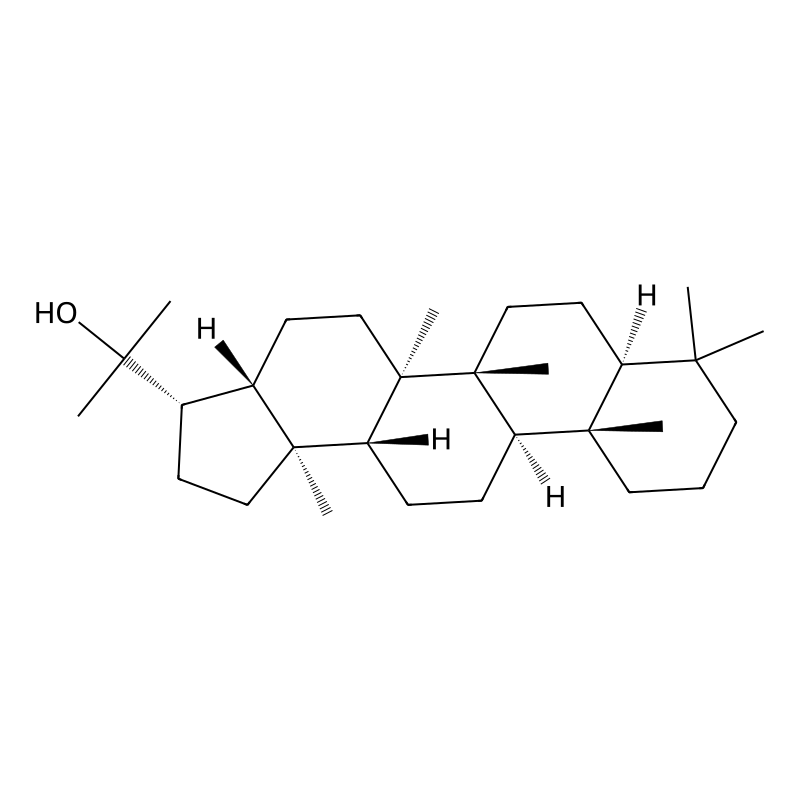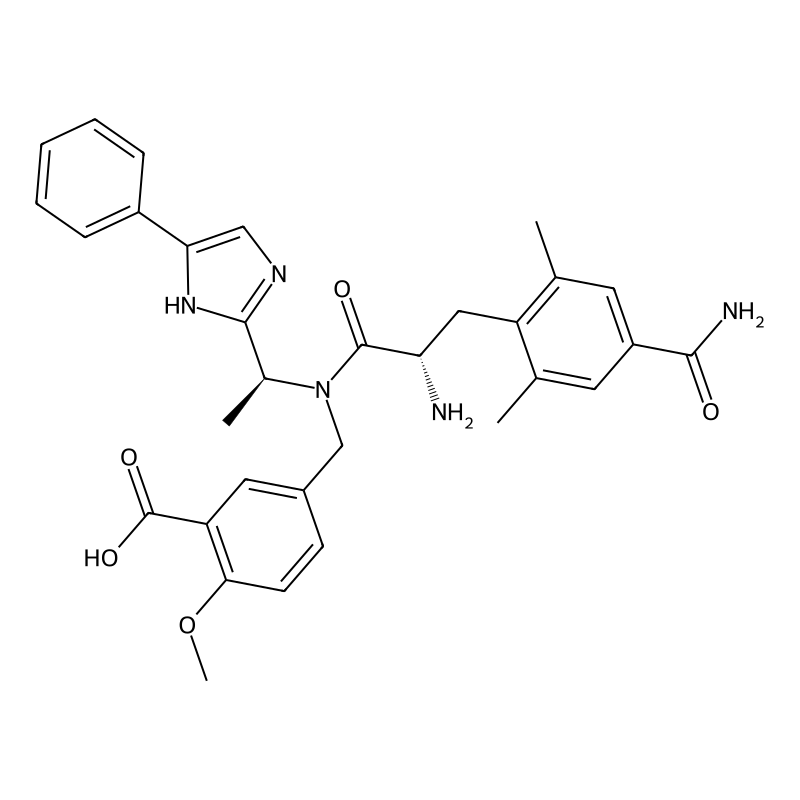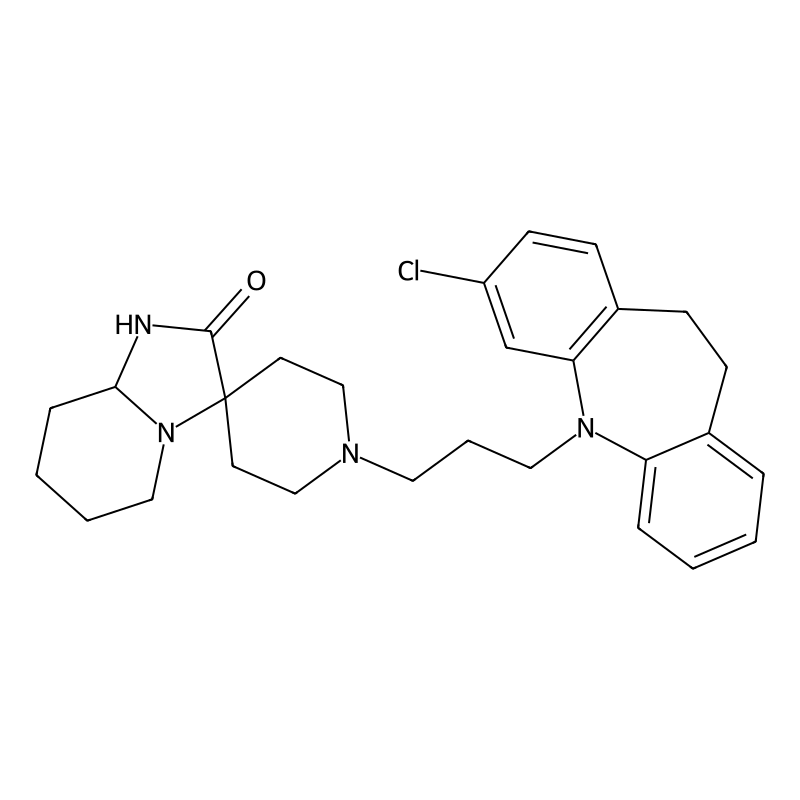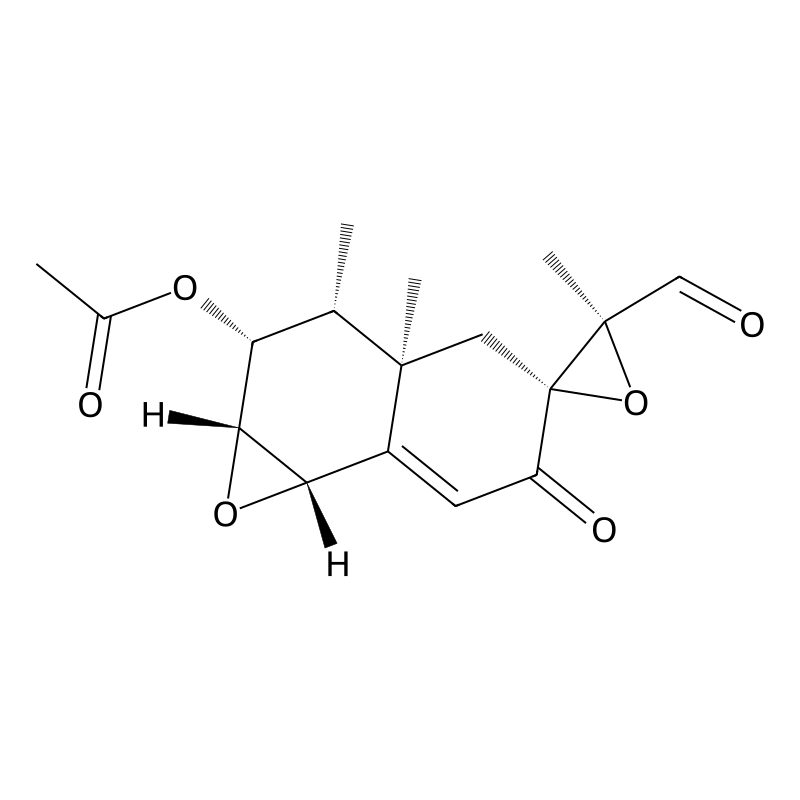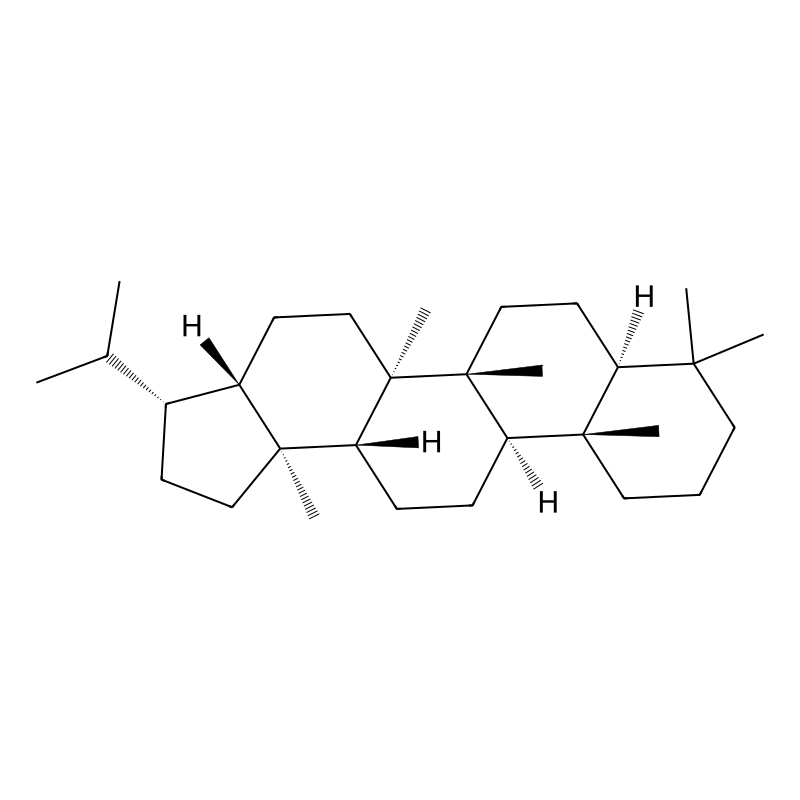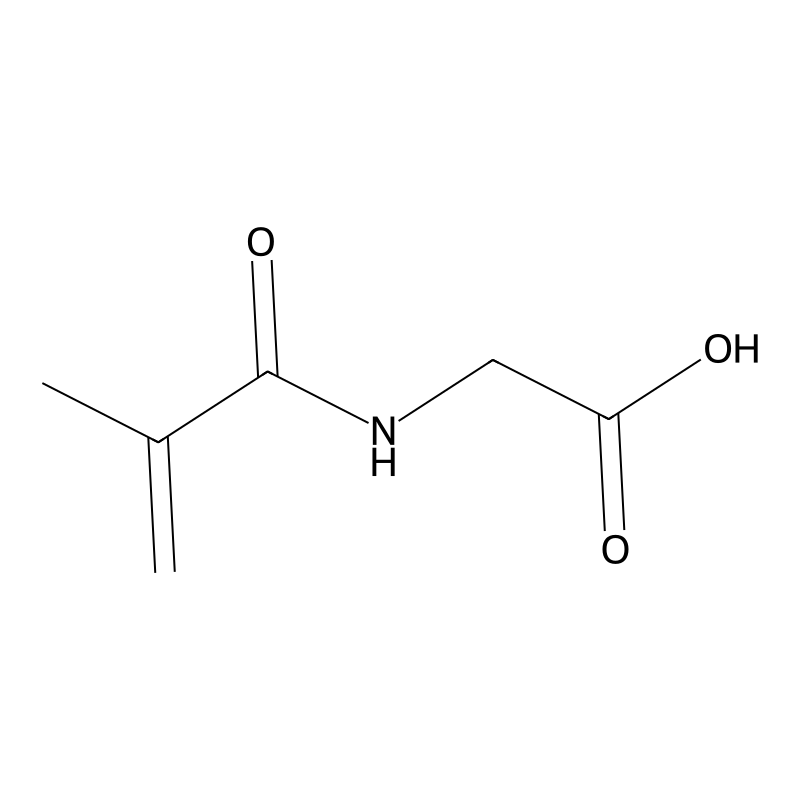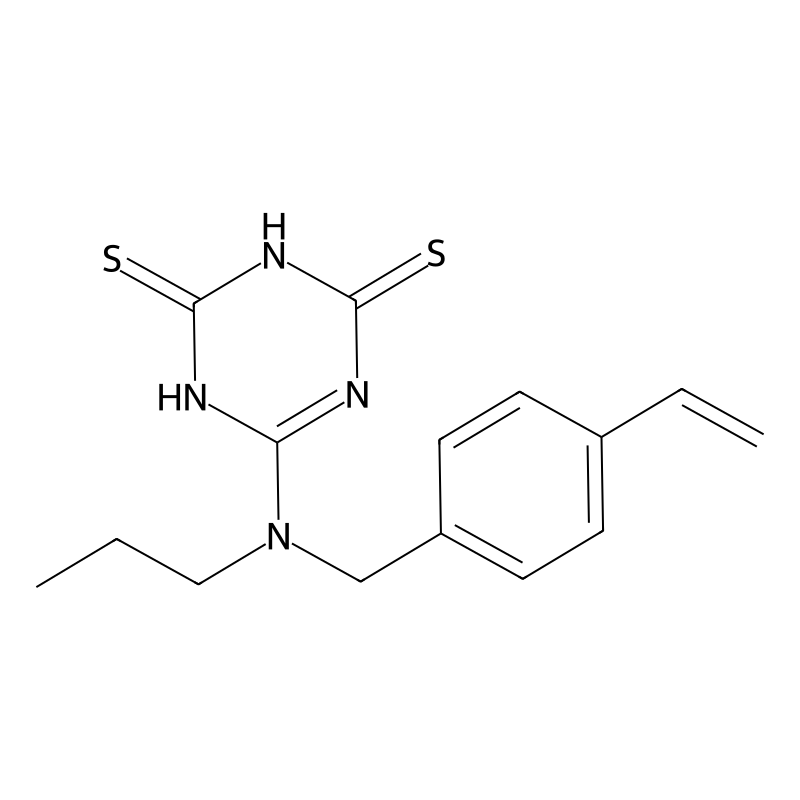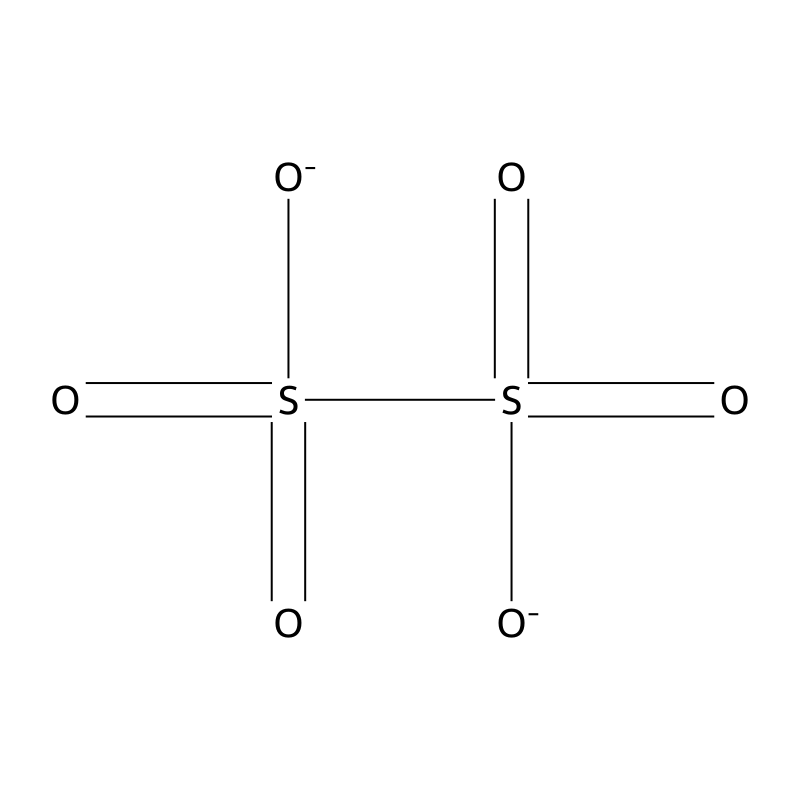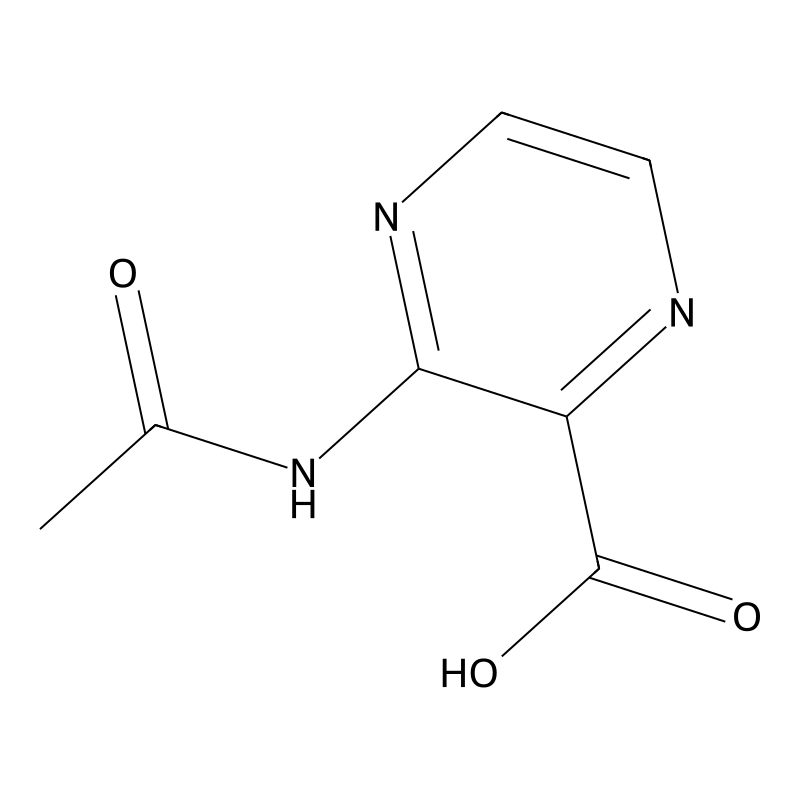Iron-57
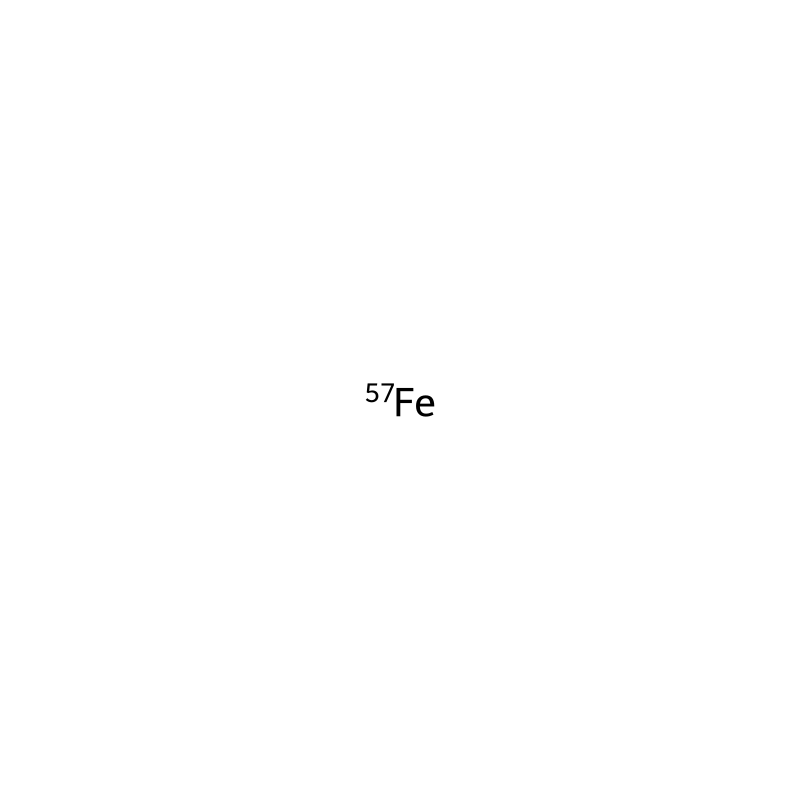
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Physical Metallurgy and Metals Physics
Specific Scientific Field: The first application of Iron-57 is in the field of Physical Metallurgy and Metals Physics .
Summary of the Application: Iron-57 Mössbauer spectrometry is widely used in physical metallurgy and metals physics . It provides valuable insights into the properties of iron alloys, including their magnetic characteristics .
Methods of Application or Experimental Procedures: The application involves the use of Mössbauer spectroscopy, which measures four quantities: recoil-free fraction, isomer shift, quadrupole effect, and hyperfine magnetic field (HMF) . The HMF distribution of Iron-57 nuclei in ferromagnetic bcc alloys is particularly useful for obtaining local, short-range chemical information .
Results or Outcomes: The results from this application have shown that local chemical detail can be resolved in the Mössbauer spectra of these materials . This level of detail can surpass the capabilities of modern X-ray and neutron scattering experiments .
Characterization of Silicate Glasses
Specific Scientific Field: The second application of Iron-57 is in the Characterization of Silicate Glasses .
Summary of the Application: Iron-57 Mössbauer spectroscopy is used to characterize silicate glasses, particularly those used for high-temperature incinerated low-level radioactive waste products .
Methods of Application or Experimental Procedures: The application involves the use of Mössbauer spectroscopy to analyze the properties of silicate glasses .
Study of Spin States and Magnetic Interactions in Inorganic Chemistry
Specific Scientific Field: The third application of Iron-57 is in the Study of Spin States and Magnetic Interactions in Inorganic Chemistry .
Summary of the Application: Iron-57 Mössbauer spectroscopy is used to study the electronic structure, coordination environment, and magnetic interactions in an interesting series of Fe (II/III) compounds .
Methods of Application or Experimental Procedures: The application involves the use of Mössbauer spectroscopy to analyze the properties of Fe (II/III) compounds . Two prominent phenomena that arose during investigations of selected groups of compounds carried out at different periods of time are: (1) very high magnetic hyperfine fields observed at low temperatures; (2) changes in the oxidation state of the central iron atom of complexes in the solid state during interactions with gaseous O2/H2O mixtures, resulting in spin crossover (SCO) .
Characterization of Silicate Glasses
Specific Scientific Field: The fourth application of Iron-57 is in the Characterization of Silicate Glasses .
Summary of the Application: Iron-57 Mössbauer spectroscopy is used to characterize silicate glasses, particularly those used for high-temperature incinerated low-level radioactive waste products .
Methods of Application or Experimental Procedures: The application involves the use of Mössbauer spectroscopy to analyze the properties of silicate glasses .
Iron-57 is a stable isotope of iron, represented by the symbol . It has an atomic number of 26 and contains 31 neutrons, resulting in a mass number of 57. This isotope is naturally occurring, with a natural abundance of approximately 2.12% among the various isotopes of iron. Iron-57 is notable for its unique nuclear properties, particularly its suitability for Mössbauer spectroscopy, which allows for detailed studies of the electronic and magnetic properties of iron-containing compounds .
- Metabolic Tracer Studies: By incorporating ⁵⁷Fe into iron-containing biomolecules like hemoglobin, researchers can track iron absorption, distribution, and utilization within an organism [].
- Material Science: Mössbauer spectroscopy with ⁵⁷Fe allows researchers to study the oxidation state, local environment, and electronic structure of iron in various materials, aiding in material development and characterization.
- Oxidation: Iron-57 can be oxidized to form iron oxides when reacted with oxidizing agents such as oxygen or hydrogen peroxide.
- Reduction: It can be reduced back to elemental iron using reducing agents like hydrogen gas or carbon monoxide.
- Substitution Reactions: In organometallic chemistry, Iron-57 can replace other metal centers in complexes, showcasing its versatility in forming new chemical species .
The specific products formed during these reactions depend on the reagents and conditions applied.
Iron-57 plays a crucial role in biological systems, particularly in human physiology. It is an essential component of hemoglobin and myoglobin, proteins responsible for oxygen transport and storage. Additionally, Iron-57 is involved in various enzymatic processes as a cofactor, including those catalyzed by ribonucleotide reductase, which is vital for DNA synthesis. Its ability to undergo redox reactions facilitates electron transfer processes critical for cellular respiration and metabolism .
Despite its essential roles, Iron-57 can also contribute to oxidative stress through the Fenton reaction, generating reactive oxygen species that may lead to cellular damage under certain conditions.
Iron-57 can be synthesized through several methods:
- Neutron Capture: The most common method involves irradiating Iron-56 with neutrons in a nuclear reactor. This process results in the capture of a neutron by Iron-56, transforming it into Iron-57.
- Industrial Production: Enriched Iron-56 targets are bombarded with neutrons in controlled environments to produce Iron-57. The isotope is then separated and purified for various applications .
Iron-57 has several applications across different fields:
- Mössbauer Spectroscopy: Its unique properties make it an excellent probe for studying the electronic structure and magnetic properties of materials.
- Biological Research: Used to investigate iron's role in biological systems and its interactions with biomolecules.
- Material Science: Employed in the development of advanced materials and alloys due to its stable nature and ability to form various compounds .
Studies involving Iron-57 often focus on its interactions with other elements and compounds. For instance:
- Electron-Capture Reactions: Research has shown that Iron-57 can participate in electron-capture processes with cobalt isotopes, leading to the formation of new species that can be analyzed using Mössbauer spectroscopy.
- Complex Formation: Interaction studies have demonstrated how Iron-57 can form complexes with other metal ions, influencing their chemical behavior and stability .
These studies enhance our understanding of iron's role in both inorganic chemistry and biological systems.
Iron has several isotopes and related compounds that share similar properties but differ in their nuclear characteristics or applications. Here are some comparable compounds:
| Compound | Atomic Number | Neutrons | Stability | Unique Features |
|---|---|---|---|---|
| Iron-54 | 26 | 28 | Stable | Lower atomic mass; used in nuclear studies |
| Iron-56 | 26 | 30 | Stable | Most abundant isotope; primary form in nature |
| Iron-58 | 26 | 32 | Stable | Heavier isotope; used in specialized research |
| Cobalt-57 | 27 | 30 | Stable | Used as a Mössbauer source; interacts with Iron-57 |
Uniqueness of Iron-57:
Iron-57's distinct advantage lies in its specific nuclear properties that facilitate Mössbauer spectroscopy, making it particularly valuable for studying materials at the atomic level. Its stable nature combined with its relatively low natural abundance allows researchers to explore detailed interactions within complex systems without interference from more prevalent isotopes .
